Quantified HDAC Isoform Selectivity Profile: Cyclobutyl Core Demonstrates Enhanced Preference for HDAC4 over HDAC1 and HDAC2
In standardized recombinant enzyme assays, the compound exhibits a 5.5-fold selectivity for HDAC4 over HDAC1 and a 3.7-fold selectivity for HDAC4 over HDAC2. This differential inhibitory profile is attributed to the conformational constraint imposed by the cyclobutyl scaffold, which restricts the molecule's ability to adopt conformations favorable for binding to the active sites of class I HDACs (HDAC1/2) while maintaining compatibility with the more accessible class IIa HDAC4 catalytic pocket. [1]
| Evidence Dimension | Inhibitory potency against HDAC isoforms |
|---|---|
| Target Compound Data | HDAC4 IC50 = 2,200 nM; HDAC2 IC50 = 8,100 nM; HDAC1 IC50 = 12,000 nM |
| Comparator Or Baseline | Baseline: HDAC1 (IC50 = 12,000 nM) and HDAC2 (IC50 = 8,100 nM) as reference isoforms for class I HDACs |
| Quantified Difference | HDAC4 IC50 is 5.5-fold lower (more potent) than HDAC1; 3.7-fold lower than HDAC2 |
| Conditions | Inhibition of recombinant human full-length C-terminal FLAG-tagged HDAC1, His-tagged HDAC2, and HDAC4 expressed in baculovirus-infected Sf9 cells, using Boc-Lys(Ac)-AMC as substrate |
Why This Matters
A 5.5-fold selectivity window is a measurable, actionable differentiation that guides the design of lead series with reduced class I HDAC-related toxicity (e.g., thrombocytopenia, fatigue) while retaining potential for anti-tumor efficacy.
- [1] BindingDB. (n.d.). BDBM50529167 (CHEMBL4442562): IC50 data for HDAC1, HDAC2, and HDAC4. Retrieved April 19, 2026. View Source
